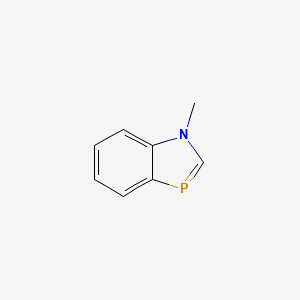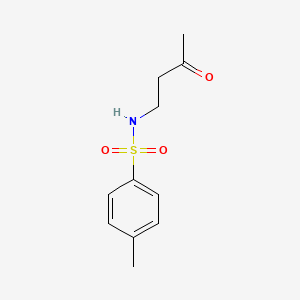
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.3067 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. It is also known by its CAS number 82125-95-9 .
Méthodes De Préparation
The synthesis of benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-oxobutylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts in the tumor cells .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- can be compared with other benzenesulfonamide derivatives such as:
p-Toluenesulfonamide: Similar in structure but lacks the 3-oxobutyl group.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the 3-oxobutyl group.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the 3-oxobutyl group
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their substituent groups.
Propriétés
Numéro CAS |
82125-95-9 |
|---|---|
Formule moléculaire |
C11H15NO3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
4-methyl-N-(3-oxobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(14,15)12-8-7-10(2)13/h3-6,12H,7-8H2,1-2H3 |
Clé InChI |
NQPYXNZQRKEDAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



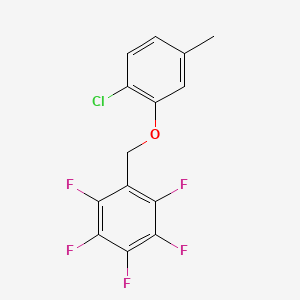
silane](/img/structure/B14417441.png)

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
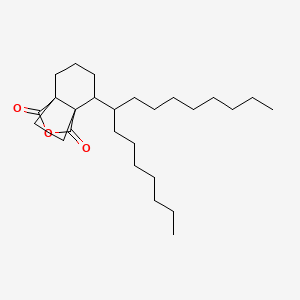

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
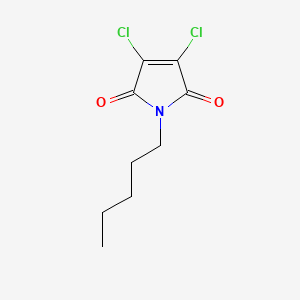
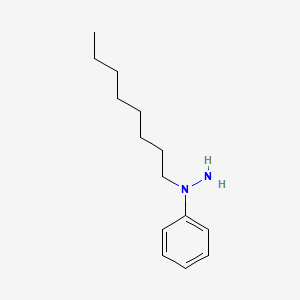
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
